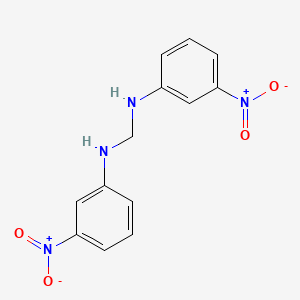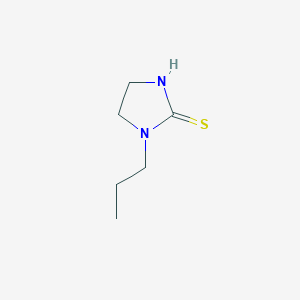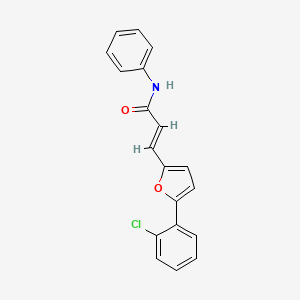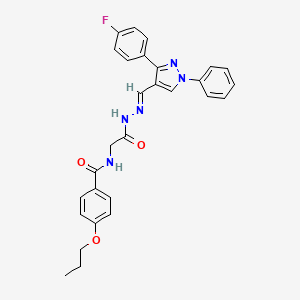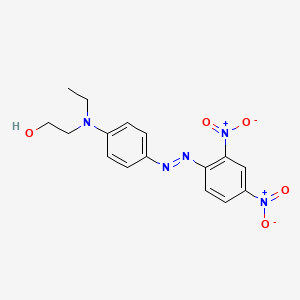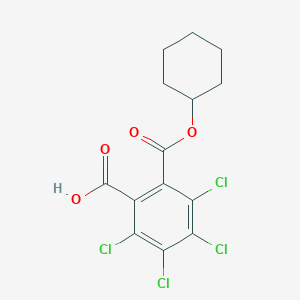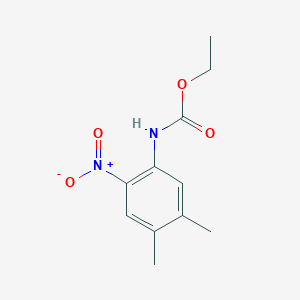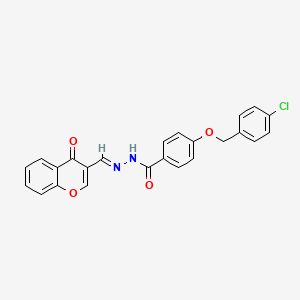
4-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a complex organic compound that features a combination of benzohydrazide and chromene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.
Synthesis of Benzohydrazide: Benzohydrazide derivatives can be prepared by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves the condensation of the chromene derivative with the benzohydrazide derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the chromene and benzohydrazide moieties.
Reduction: Reduced forms of the chromene and benzohydrazide structures.
Substitution: Substituted benzohydrazide derivatives.
科学研究应用
4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide involves its interaction with molecular targets such as enzymes and DNA. The chromene moiety can intercalate into DNA, disrupting its function, while the benzohydrazide part can inhibit specific enzymes involved in cell proliferation. These interactions lead to the compound’s biological effects, such as anti-cancer activity.
相似化合物的比较
Similar Compounds
- **4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- **4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- **4-((4-Fluorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
Uniqueness
The uniqueness of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its ability to interact with biological targets, making it a more potent compound compared to its analogs.
属性
CAS 编号 |
881402-95-5 |
|---|---|
分子式 |
C24H17ClN2O4 |
分子量 |
432.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H17ClN2O4/c25-19-9-5-16(6-10-19)14-30-20-11-7-17(8-12-20)24(29)27-26-13-18-15-31-22-4-2-1-3-21(22)23(18)28/h1-13,15H,14H2,(H,27,29)/b26-13+ |
InChI 键 |
KBAUKGAGMVMKPN-LGJNPRDNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


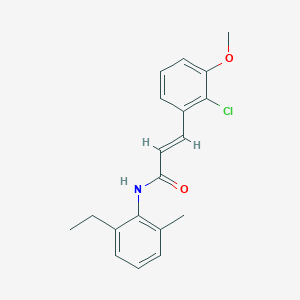
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
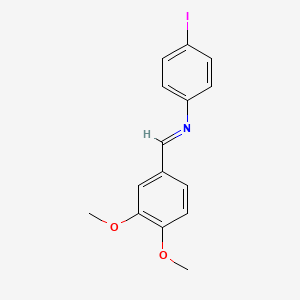

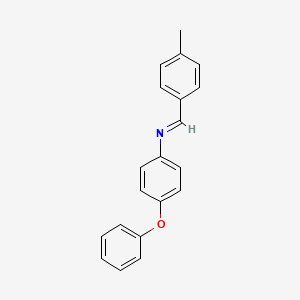
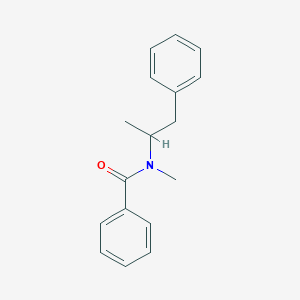
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
